molecular formula C18H15F3N2O4S B6337239 methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate CAS No. 107651-37-6

methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate

Cat. No.: B6337239
CAS No.: 107651-37-6
M. Wt: 412.4 g/mol
InChI Key: FVZXGNIMLMYIQO-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a phenylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Phenylsulfonylamino Group: This group can be introduced through the reaction of the indole derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phenylsulfonylamino group, potentially converting it to a phenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced phenylamino derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylamino)amino]propanoate: Similar structure but with a phenylamino group instead of a phenylsulfonylamino group.

    Ethyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and influences its reactivity and biological activity. The combination of the indole moiety and the phenylsulfonylamino group further enhances its potential for diverse applications.

Properties

IUPAC Name

methyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c1-27-16(24)17(18(19,20)21,14-11-22-15-10-6-5-9-13(14)15)23-28(25,26)12-7-3-2-4-8-12/h2-11,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZXGNIMLMYIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150770
Record name Methyl α-[(phenylsulfonyl)amino]-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107651-37-6
Record name Methyl α-[(phenylsulfonyl)amino]-α-(trifluoromethyl)-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107651-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-[(phenylsulfonyl)amino]-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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